Phosphonic acid, 1,12-dodecanediylbis-

Catalog No.
S654944
CAS No.
7450-59-1
M.F
C12H28O6P2
M. Wt
330.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphonic acid, 1,12-dodecanediylbis-

CAS Number

7450-59-1

Product Name

Phosphonic acid, 1,12-dodecanediylbis-

IUPAC Name

12-phosphonododecylphosphonic acid

Molecular Formula

C12H28O6P2

Molecular Weight

330.29 g/mol

InChI

InChI=1S/C12H28O6P2/c13-19(14,15)11-9-7-5-3-1-2-4-6-8-10-12-20(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18)

InChI Key

BEPFDRNIALBIKQ-UHFFFAOYSA-N

SMILES

C(CCCCCCP(=O)(O)O)CCCCCP(=O)(O)O

Synonyms

1,12-dodecanediylbis(phosphonic acid), DDBPA cpd

Canonical SMILES

C(CCCCCCP(=O)(O)O)CCCCCP(=O)(O)O

The exact mass of the compound Phosphonic acid, 1,12-dodecanediylbis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phosphonic acid, 1,12-dodecanediylbis- (CAS 7450-59-1) is a long-chain alpha,omega-bisphosphonic acid. Its defining feature is a C12 alkyl backbone terminated at both ends by phosphonic acid groups. This bifunctional structure makes it a primary choice for forming robust, covalently-bound self-assembled monolayers (SAMs) and multilayers on various metal and metal oxide surfaces. The long alkyl chain promotes dense, ordered packing via van der Waals forces, while the dual phosphonic acid headgroups provide strong surface anchoring and a platform for subsequent layer-by-layer construction, making it a key precursor in surface engineering and the synthesis of layered inorganic-organic hybrid materials.

Substituting this C12 bisphosphonic acid with analogs is often unviable due to predictable failures in performance. Shorter alkyl chains (e.g., C6, C10) form less-ordered and less-stable monolayers, compromising barrier properties and device performance. Longer chains may offer marginal stability gains but often suffer from reduced solubility and slower monolayer formation kinetics. Replacing a phosphonic acid headgroup with a carboxylic acid results in significantly weaker surface binding and lower thermal and hydrolytic stability on metal oxides like TiO2. Furthermore, using a monofunctional analog like dodecylphosphonic acid makes layer-by-layer assembly impossible, as it lacks the second, outward-facing phosphonic acid group required for subsequent functionalization.

Precursor Suitability: Defines Predictable Interlayer Spacing in Layered Zirconium Phosphonate Materials

The C12 alkyl chain of 1,12-dodecanediylbis(phosphonic acid) acts as a rigid, well-defined spacer in the synthesis of layered metal phosphonate materials. When reacted with zirconium salts, it forms a layered zirconium phosphonate structure with a specific interlayer spacing (gallery height). While direct data for the C12 compound is part of broader studies, comparison with shorter chains like 1,8-octanediylbis(phosphonic acid) demonstrates the principle: the C8 analog yields a gallery height of 1.37 nm, whereas the C12 analog is expected to produce a significantly larger, predictable spacing of approximately 1.8 nm, critical for controlling access to the interlayer space.

Evidence DimensionInterlayer spacing in layered zirconium phosphonates
Target Compound Data~1.8 nm (projected based on chain length)
Comparator Or Baseline1,8-octanediylbis(phosphonic acid) yielding 1.37 nm
Quantified DifferenceAn increase of ~0.43 nm in gallery height compared to the C8 analog
ConditionsSynthesis of layered inorganic-organic hybrids via reaction with zirconium (IV) salts.

For researchers synthesizing layered materials for catalysis, sorption, or intercalation, the alkyl chain length is a non-negotiable design parameter that dictates the material's fundamental properties.

Processability & Performance: Achieves Superior Monolayer Order and Stability Compared to Shorter-Chain Analogs

In the fabrication of organic thin-film transistors (TFTs), the quality of the gate dielectric SAM is critical. A systematic study comparing alkylphosphonic acids of varying chain lengths (C6, C10, C14, C16, C18) on AlOx dielectrics showed that chain length directly impacts transistor performance. While the C14 analog provided the optimal mobility, the C12 chain represents a near-optimal balance, significantly outperforming shorter chains. For example, TFTs using a C6-SAM achieved an on/off current ratio of only 10^4, whereas C14 and C16-SAMs achieved ratios >10^5. This demonstrates that the longer C12 chain provides the necessary intermolecular forces for a well-ordered, low-leakage monolayer that shorter chains cannot achieve.

Evidence DimensionOn/Off current ratio in pentacene TFTs
Target Compound DataOn/off ratio approaching >10^5 (inferred from C10-C14 performance)
Comparator Or BaselineC6-SAM with on/off ratio of 10^4
Quantified DifferenceAt least a 10-fold improvement in on/off ratio over short-chain analogs
ConditionsPentacene TFTs fabricated on an AlOx/SAM gate dielectric.

This directly impacts device reproducibility and performance; selecting a shorter-chain analog leads to lower quality devices with higher leakage currents and inferior switching behavior.

Handling & Stability: Phosphonate Anchors Offer Higher Stability than Carboxylate Alternatives on Metal Oxides

The choice of acidic headgroup is critical for the long-term stability of a surface monolayer, especially in aqueous or challenging environments. Comparative studies on TiO2 show that phosphonic acids exhibit stronger binding and are less labile than carboxylic acids. While both can form monolayers, carboxylate-linked molecules are readily leached from the TiO2 surface under alkaline conditions. In contrast, phosphonate monolayers show significantly higher hydrolytic stability, which is critical for applications in biosensing, medical implants, and corrosion protection. The P-O-metal bond is more robust than the C-O-metal bond, ensuring the integrity of the surface modification over time and under process stress.

Evidence DimensionMonolayer stability on TiO2 under alkaline conditions
Target Compound DataSignificantly more resistant to leaching
Comparator Or BaselineCarboxylate-linked molecules: Readily leached from the surface
Quantified DifferenceQualitatively higher hydrolytic and chemical stability
ConditionsAqueous solution, alkaline pH, on TiO2 surfaces.

For applications requiring long-term stability in solution or harsh conditions, choosing a phosphonic acid over a dicarboxylic acid analog prevents premature delamination and failure of the functional surface.

Precursor for Layer-by-Layer (LBL) Assembly of Functional Multilayers

The bifunctional nature of this compound is essential for constructing well-defined multilayered films on metal oxides. The first phosphonic acid group anchors the C12 chain to the substrate, while the second, terminal phosphonic acid group provides a reactive surface for the subsequent deposition of metal ions (like Zr4+) or other layers, enabling the precise fabrication of complex surface architectures.

High-Stability Surface Modification for Corrosion Inhibition

The strong binding of the phosphonate groups and the dense packing of the C12 alkyl chains create a robust barrier layer on metal surfaces like steel and aluminum. This makes it a suitable choice for creating hydrophobic, protective films that inhibit corrosion, outperforming less stable alternatives like dicarboxylic acids in demanding environments.

Interface Engineering for Low-Voltage Organic Electronics

As demonstrated by studies on related long-chain alkylphosphonic acids, this compound is ideal for forming high-quality, low-leakage self-assembled monolayer dielectrics on metal oxides (e.g., AlOx, HfO2). The C12 chain length ensures a well-ordered monolayer, which is critical for achieving high-performance, low-voltage organic field-effect transistors with high on/off ratios and stability.

Synthesis of Pillared Layered Materials with Defined Porosity

When used as a 'pillar' in the synthesis of materials like zirconium phosphonates, the C12 chain length directly and reliably controls the interlayer spacing. This allows for the rational design of porous materials with specific gallery heights for applications in size-selective catalysis, gas separation, or ion exchange, where precise dimensional control is a prerequisite for function.

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7450-59-1

Wikipedia

1,12-Dodecanebisphosphonic acid

General Manufacturing Information

Phosphonic acid, P,P'-1,12-dodecanediylbis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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